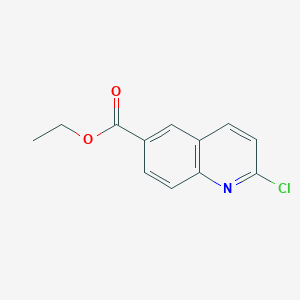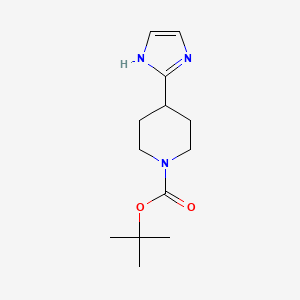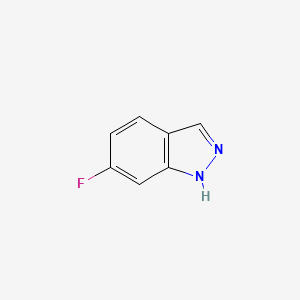![molecular formula C6H13NO2 B1318972 3-[Ethyl(methyl)amino]propanoic acid CAS No. 1095030-20-8](/img/structure/B1318972.png)
3-[Ethyl(methyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Ethyl(methyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom of the amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(methyl)amino]propanoic acid can be achieved through the Michael addition reaction. This involves the reaction of an amine with an acrylate. For instance, the reaction of N-ethyl-N-methylamine with ethyl acrylate under controlled conditions can yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions: 3-[Ethyl(methyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-[Ethyl(methyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It may be used in the production of polymers and other materials
作用机制
The mechanism of action of 3-[Ethyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets. For instance, it may act as a substrate for enzymes involved in amino acid metabolism. The pathways involved include transamination reactions where the amino group is transferred to another molecule, facilitating various biochemical processes .
相似化合物的比较
3-Aminopropanoic acid:
2-Methylpropanoic acid:
Uniqueness: 3-[Ethyl(methyl)amino]propanoic acid is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
3-[ethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDBSCPCALXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














